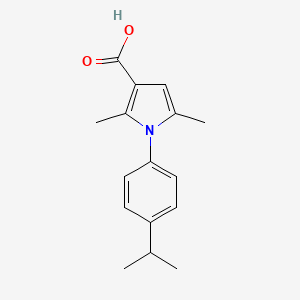![molecular formula C21H16N2O2S2 B2374721 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide CAS No. 896344-62-0](/img/structure/B2374721.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide compounds and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide and its derivatives have been studied for their potential anticancer properties. A study designed and synthesized a series of substituted benzamides, including compounds structurally similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Antioxidant Activity
Research on benzothiazole derivatives has indicated their capacity for antioxidant activity. For instance, benzothiazole-isothiourea derivatives showed significant scavenging activity in vitro and demonstrated a protective effect against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Antimicrobial Agents
A variety of benzamide derivatives, including structures similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, have been synthesized and tested for antimicrobial properties. Some of these compounds displayed potent antibacterial activity, particularly against Gram-positive strains, and antifungal properties (Bikobo et al., 2017).
Supramolecular Gelators
Certain N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior. These studies focus on understanding the role of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior, which is critical for applications in material science (Yadav & Ballabh, 2020).
Stearoyl-CoA Desaturase-1 Inhibitors
In the field of metabolic diseases, benzamide derivatives have been explored as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These compounds, including those structurally akin to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, have shown efficacy in reducing plasma desaturation index in animal models (Uto et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-15(18)20(25)22-13-10-11-14(17(24)12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCRNRDHDYCNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

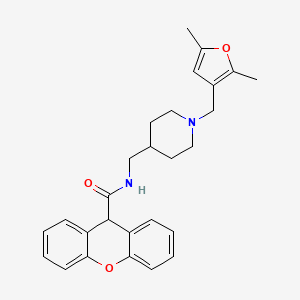
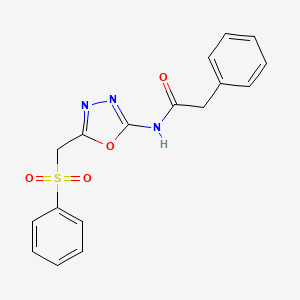
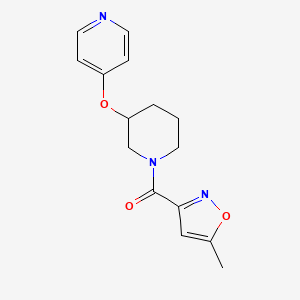
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
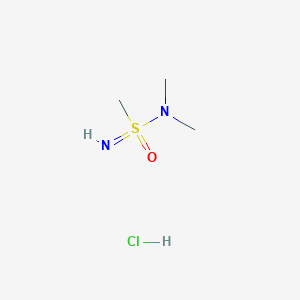
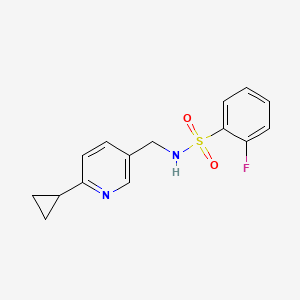
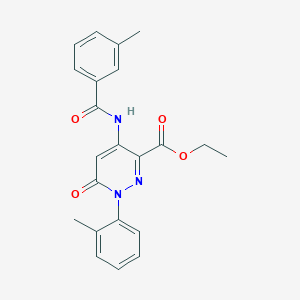
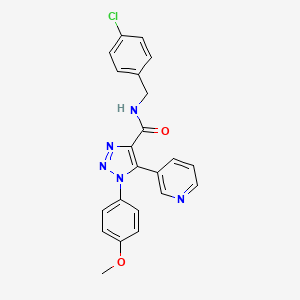

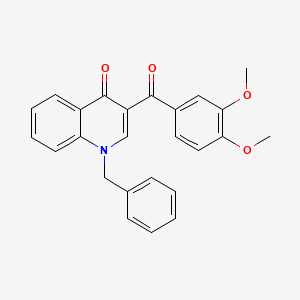
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
